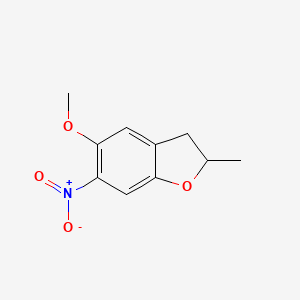

5-甲氧基-2-甲基-6-硝基-2,3-二氢苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .科学研究应用

抗肿瘤活性

苯并呋喃衍生物上的硝基和氨基取代在癌症研究中显示出显著的潜力。具体来说,苯并呋喃类似物中的硝基取代与增强的拓扑异构酶-I 靶向活性和显着的抗肿瘤作用有关。研究表明,某些硝基取代的苯并呋喃化合物表现出比拓扑替康(一种众所周知的抗癌药物)更大的细胞毒性和拓扑异构酶-I 抑制。这突出了硝基取代苯并呋喃的希望,包括类似于 5-甲氧基-2-甲基-6-硝基-2,3-二氢苯并呋喃的化合物,在开发新的抗癌疗法中 (Singh et al., 2003)。

抗菌和抗真菌特性

苯并呋喃的衍生物,包括硝基取代的衍生物,已被探索其抗菌和抗真菌活性。对红树林内生真菌的研究导致分离出具有中等抗菌和抗肿瘤活性的新化合物。这些发现表明硝基取代的苯并呋喃可以作为开发新的抗菌剂的基础 (Xia et al., 2011)。

抗炎和抗结核潜力

一系列硫交联的恶二唑-硝基(呋喃/噻吩)衍生物已证明是炎症和多药耐药结核病的双重抑制剂。与 5-甲氧基-2-甲基-6-硝基-2,3-二氢苯并呋喃中的硝基呋喃基团类似,在抑制与炎症和结核病相关的酶位点中发挥着重要作用。这种双重抑制作用,加上对人细胞的低毒性,强调了硝基取代的苯并呋喃在治疗炎症和结核病中的治疗潜力 (Turukarabettu et al., 2019)。

抗氧化活性

新型 (3-甲氧基-5-硝基苯并呋喃-2-基)(苯基)甲酮衍生物的合成和表征显示出有希望的抗氧化特性。这些化合物通过各种合成途径,已证明具有清除自由基的能力,表明它们作为抗氧化剂的潜力。这种特性在神经退行性疾病的背景下尤为重要,其中氧化应激起着重要作用 (Rashmi et al., 2014)。

未来方向

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds . Therefore, the future research direction could be focused on further exploring the therapeutic potential of 5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran and its derivatives.

属性

IUPAC Name |

5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-3-7-4-10(14-2)8(11(12)13)5-9(7)15-6/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEPRRGOEDINQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)